(R,R,R)-Aprepitant, chemically known as 5-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-3H-1,2,4-triazol-3-one, is a potent antagonist of the neurokinin-1 receptor. It is primarily utilized in the medical field for the prevention of chemotherapy-induced nausea and vomiting. Aprepitant is commercially available under the brand name EMEND in capsule form, typically at dosages of 80 mg or 125 mg .
Aprepitant was first synthesized and characterized in the early 2000s, with its development being documented in various patents and scientific literature. The compound is derived from a series of synthetic processes that involve multiple chemical reactions and purification steps to achieve the desired stereochemistry and purity .
Aprepitant belongs to a class of drugs known as neurokinin-1 receptor antagonists. This classification indicates its role in blocking the action of substance P, a neuropeptide associated with pain perception and inflammatory processes. By inhibiting this receptor, aprepitant effectively reduces nausea and vomiting induced by chemotherapy agents .
The synthesis of (R,R,R)-aprepitant involves several key steps, typically starting from simpler precursors. The most common methods include:
(R,R,R)-Aprepitant features a complex molecular structure that includes a triazole ring linked to a morpholine moiety and a trifluoromethyl phenyl group. The stereochemistry is crucial for its biological activity.
The synthesis of (R,R,R)-aprepitant involves several key reactions:
The reactions are typically conducted under controlled conditions (temperature and solvent choice) to ensure optimal yield and minimize side reactions.
Aprepitant functions by selectively antagonizing the neurokinin-1 receptor, which plays a pivotal role in mediating the effects of substance P in the central nervous system. By blocking this receptor, aprepitant effectively inhibits nausea signaling pathways triggered by chemotherapy .
Research indicates that aprepitant's efficacy is enhanced when used in combination with other antiemetic agents, such as serotonin receptor antagonists and corticosteroids, providing a synergistic effect in preventing nausea and vomiting associated with chemotherapy regimens .
(R,R,R)-Aprepitant is primarily used in clinical settings for:
The molecular architecture of (R,R,R)-Aprepitant features a morpholine core serving as the central scaffold, with three distinct substituents attached to adjacent ring carbons: a trifluoromethylated phenylethanol group, a fluorophenyl moiety, and a triazolinone side chain linked to the morpholine nitrogen. This arrangement creates three chiral centers (C2, C3, and C1' of the phenylethanol group) in close proximity, resulting in a complex amino acetal stereochemical environment. Critically, only the (2R,3S) configuration within the morpholine ring—coupled with the (R) configuration at the phenylethanol chiral center—yields the therapeutically active stereoisomer. X-ray crystallographic studies of the human NK-1 receptor bound to aprepitant confirm that this specific configuration enables optimal binding through multiple non-covalent interactions, including hydrogen bonding with GLU247 and hydrophobic contacts within the receptor’s deep transmembrane pocket [2] [9].
Structural Feature | Chemical Description | Functional Role |
---|---|---|
Morpholine Core | 6-membered heterocycle with O and N atoms | Central scaffold providing conformational rigidity |
Trifluoromethylphenylethanol | (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy group | High-affinity NK-1 binding; metabolic stability |
4-Fluorophenyl Group | Aromatic ring with para-fluorine substituent | Enhanced receptor selectivity and membrane penetration |
Triazolinone Moiety | 1,2,4-triazol-3(2H)-one ring system | Hydrogen-bond acceptor for key receptor interactions |
Chiral Centers | C2 (R), C3 (S) in morpholine; C1' (R) in phenylethanol | Dictates binding affinity and stereoselective activity |
The synthesis of (R,R,R)-Aprepitant underwent significant evolution to address stereochemical and environmental challenges. The initial synthetic route required six steps, involving hazardous reagents like sodium cyanide and dimethyltitanocene, cryogenic conditions, and generated hazardous byproducts like methane. Crucially, this process yielded insufficient stereochemical purity for clinical use. Merck researchers revolutionized the synthesis by developing a crystallization-induced asymmetric transformation (CIAT). This optimized process fused four complex fragments in just three steps, resolving the racemic morpholine precursor by exploiting differential crystallization of diastereomers. The key enantiopure trifluoromethylated phenyl ethanol joined the morpholine precursor, allowing the desired (R,R,R) isomer to crystallize selectively. This advanced route achieved a 76% higher yield, reduced solvent/reagent use by ~80% (saving ~340,000 liters per ton), and eliminated environmentally problematic reagents [1] [3] .
Stereoisomer | NK-1R IC₅₀ (nM) | Relative Binding Affinity | Brain Penetration (PET Occupancy at 100 mg) |
---|---|---|---|
(R,R,R) | 0.1 | 1.0 (Reference) | >95% |
(S,S,S) | 4500 | 1/45,000 | <5% |
(R,S,R) | 300 | 1/3000 | ~30% |
The profound stereochemical dependence of aprepitant’s activity is evidenced by binding studies. The (R,R,R)-isomer exhibits an IC₅₀ of 0.1 nM against the human NK-1 receptor, compared to 300 nM for the NK-3 receptor and 4500 nM for NK-2—demonstrating >3000-fold selectivity for NK-1R over other tachykinin receptors. Positron emission tomography (PET) using [¹⁸F]SPA-RQ ligand confirmed that the (R,R,R) configuration enables exceptional blood-brain barrier penetration, achieving >90% central NK-1 receptor occupancy at clinically relevant doses (100 mg). In contrast, the (S,S,S)-isomer shows negligible receptor occupancy and antiemetic efficacy, underscoring the absolute requirement for the correct stereochemistry [8] [10].
The discovery of aprepitant emerged from Merck's systematic investigation into substance P antagonists during the 1980s–1990s. Initial efforts focused on peptide-based antagonists, but these suffered from poor metabolic stability, inability to cross the blood-brain barrier, and lack of receptor subtype selectivity. The breakthrough came with the identification of the benzylether piperidine template (L-742,694), which exhibited moderate NK-1 affinity. Strategic molecular optimization introduced the morpholine nucleus (enhancing receptor binding) and fluorination/methylation of phenyl rings (blocking metabolic deactivation sites), culminating in the discovery of aprepitant. Though initially investigated as an antidepressant/anxiolytic (coded as MK-869), phase II trials revealed an unexpected, profound antiemetic effect in chemotherapy patients. This serendipitous observation prompted a strategic therapeutic repurposing. Clinical trials demonstrated significant efficacy against chemotherapy-induced nausea and vomiting (CINV), leading to FDA approval in 2003 as the first-in-class non-peptide NK-1 antagonist antiemetic [1] [10].
Classification Parameter | Designation | Supporting Evidence |
---|---|---|
Primary Therapeutic Class | Antiemetic (NK-1 Receptor Antagonist) | Blocks substance P binding in brainstem emetic centers |
Chemical Class | Morpholine Derivative | Central morpholine core with triazolinone substituent |
Secondary Therapeutic Roles | Investigational Antitumor Agent | Induces apoptosis in >15 cancer cell lines [2] [9] |
Selectivity Profile | NK-1R >> NK-3R > NK-2R (45,000-fold selective) | Radioligand binding assays [1] [2] |
Metabolic Pathways | CYP3A4 (Major), CYP1A2/2C19 (Minor) | In vitro microsomal studies; interaction studies [3] |
Beyond its antiemetic indication, aprepitant has demonstrated significant antitumor potential across diverse preclinical models. It induces concentration-dependent apoptosis (EC₅₀ values 19.6–31.2 μM) in human cancer cell lines including glioblastoma (GAMG), neuroblastoma (SKN-BE, IMR-32, KELLY), retinoblastoma (Y-79, WERI-Rb-1), and pancreatic carcinoma (PA-TU-8902, CAPAN-1). Crucially, its cytotoxicity is significantly lower in non-cancerous cells (e.g., HEK293 EC₅₀ >90 μM). In vivo, aprepitant significantly reduces tumor volume in xenograft models (e.g., MG-63 osteosarcoma, HuH6 hepatoblastoma). This broad-spectrum activity stems from its ability to block substance P-mediated mitogenesis and trigger mitochondrial Ca²⁺ overload, promoting oxidative stress and apoptosis in malignant cells. These findings position aprepitant as a candidate for drug repurposing in oncology [2] [9].
(R,R,R)-Aprepitant exerts its primary therapeutic effects through high-affinity competitive antagonism of the human neurokinin-1 receptor (NK-1R). This G-protein coupled receptor (GPCR) is activated by substance P (SP), an 11-amino acid neuropeptide abundantly expressed in brainstem emetic centers (area postrema, nucleus tractus solitarius). Aprepitant binds reversibly to the orthosteric site of NK-1R with subnanomolar affinity (Kᵢ = 86 pM), preventing SP-induced G-protein activation and downstream signaling cascades (Gq/11-mediated phospholipase C activation, intracellular Ca²⁺ release, and ERK/MAP kinase phosphorylation). PET imaging using [¹⁸F]SPA-RQ ligand quantitatively demonstrates dose-dependent occupancy of central NK-1 receptors: a 30 mg oral dose achieves ~50% occupancy, 100 mg yields >90% occupancy, and the clinical dose (125 mg) achieves near-saturation occupancy (>95%) persisting for >48 hours. This central receptor blockade disrupts the transmission of emetic signals from both peripheral (gut vagal afferents) and central (cortical/vestibular) pathways converging on the brainstem "vomiting center" [4] [8] [10].
Species | NK-1R IC₅₀ (nM) | Relative Potency vs. Human | Key Binding Determinants |
---|---|---|---|
Human | 0.10 | 1.0 | GLU247, HIS197, HYDROPHOBIC POCKET |
Ferret | 0.43 | ~4.3-fold lower | Species-specific GLN107 substitution |
Dog | 0.06 | ~1.7-fold higher | Conserved binding pocket |
Gerbil | 0.30 | ~3-fold lower | ILE113 substitution affecting triazolinone H-bond |
Rat | 1.30 | ~13-fold lower | Divergent extracellular loop 2 conformation |
The molecular basis for aprepitant’s selectivity stems from specific interactions within the NK-1R binding pocket. Crystallographic studies reveal that the triazolinone group forms a critical hydrogen bond with the carboxylate side chain of GLU247 (transmembrane helix VI). Simultaneously, the trifluoromethyl groups engage in hydrophobic contacts with residues in helices III, V, and VI (e.g., PHE268, ILE290), while the fluorophenyl group occupies a hydrophobic subpocket near helix VII. The morpholine oxygen may form a weak hydrogen bond with HIS197. This multi-point interaction explains the compound’s nanomolar affinity and >3000-fold selectivity over NK-2/3 receptors, which lack complementary binding residues. Crucially, the (R,R,R) configuration positions these pharmacophores optimally for simultaneous interaction, whereas other stereoisomers cannot achieve this precise spatial arrangement [2] [10].
Beyond antiemesis, aprepitant’s NK-1R blockade confers broad-spectrum antitumor effects via multiple mechanisms:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: